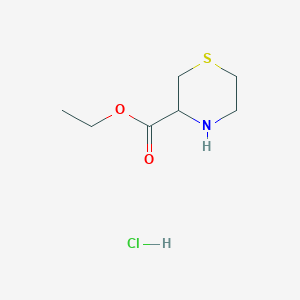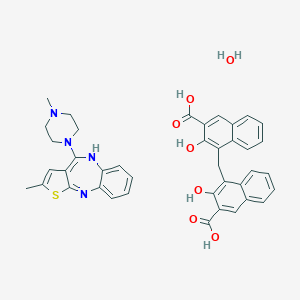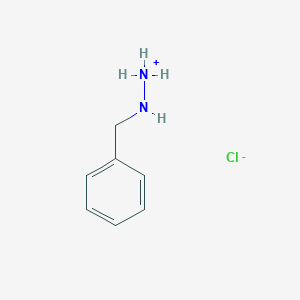
苄肼盐酸盐
描述
苄肼盐酸盐是一种有机化合物,其分子式为 C₇H₁₁ClN₂。它是肼的衍生物,其中一个氢原子被苄基取代。 该化合物常用于有机合成,并在科学研究和工业中具有多种应用 .
科学研究应用
苄肼盐酸盐在科学研究中具有广泛的应用:
化学: 它用作合成腙的试剂,腙是制备各种杂环化合物的中间体。
生物学: 该化合物用于研究酶抑制,并作为合成生物活性分子的前体。
作用机制
苄肼盐酸盐的作用机制涉及它与各种分子靶点的相互作用。在钙钛矿太阳能电池的背景下,它通过阻止碘的积累和有机阳离子的分解而充当稳定剂。 这是通过质子化和脱水机制实现的,将化合物转化为无害的挥发性产物 .
类似化合物:
- 苯乙基肼盐酸盐
- 4-氟苄肼盐酸盐
- 苄肼二盐酸盐
比较: 苄肼盐酸盐因其独特的结构而独一无二,使其能够参与各种化学反应和应用。 与类似的化合物相比,它在稳定性和反应性方面具有独特的优势,尤其是在稳定钙钛矿前体溶液方面 .
准备方法
合成路线和反应条件: 苄肼盐酸盐可以通过苄基氯与水合肼反应合成。该反应通常在水性介质中进行,需要仔细控制温度和 pH 值以确保高产率和纯度。一般反应如下: [ \text{C}6\text{H}_5\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot \text{HCl} ]
工业生产方法: 在工业环境中,苄肼盐酸盐的生产涉及类似的合成路线,但规模更大。 该工艺可能包括额外的纯化步骤,例如重结晶,以达到所需的产质量 {_svg_2}.
反应类型:
氧化: 苄肼盐酸盐可以进行氧化反应生成各种产物,包括苯甲醛和氮气。
还原: 它可以被还原成苄胺。
取代: 该化合物可以参与亲核取代反应,其中肼部分被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用如氢化锂铝之类的还原剂。
取代: 反应通常在氢氧化钠等碱的存在下进行。
主要产品:
氧化: 苯甲醛和氮气。
还原: 苄胺。
取代: 根据所使用的亲核试剂,各种取代的肼.
相似化合物的比较
- Phenethylhydrazine hydrochloride
- 4-Fluorobenzylhydrazine hydrochloride
- Benzylhydrazine dihydrochloride
Comparison: Benzylhydrazine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, particularly in the stabilization of perovskite precursor solutions .
属性
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of Benzylhydrazine hydrochloride derivatives?
A: While Benzylhydrazine hydrochloride itself wasn't tested for antimicrobial activity in the provided research, a study explored the synthesis and antimicrobial effects of various N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, some of which are derivatives of Benzylhydrazine hydrochloride. [] Among these, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) demonstrated the most potent activity against Candida albicans compared to the reference drug cycloheximide. [] This highlights the potential of Benzylhydrazine hydrochloride derivatives as a source for novel antimicrobial agents.
Q2: Can Benzylhydrazine hydrochloride be used to improve the performance of perovskite solar cells?
A: Yes, research indicates that Benzylhydrazine hydrochloride (BHC) can significantly enhance the performance and reproducibility of perovskite solar cells (PSCs). [] This is achieved through BHC's ability to reduce detrimental iodine (I2), which forms in degraded organic iodide perovskite precursors, back to iodide ions (I−). [] This reduction process minimizes I3−-induced charge traps within the perovskite films, leading to improved efficiency and stability of PSCs. []
Q3: How does the structure of Benzylhydrazine hydrochloride-derived compounds influence their anti-cancer activity?
A: A study investigated the in vitro antiproliferative activity of eighteen novel pyrimidine derivatives synthesized from Benzylhydrazine hydrochloride against three cancer cell lines: HEPG2, MCF7, and HCT-116. [] Notably, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) exhibited remarkable potency with an IC50 value of 0.7 μmol L-1. [] This suggests that specific structural modifications within Benzylhydrazine hydrochloride-derived compounds, such as the presence of a p-methoxyphenyl group at the 6-position of the pyrimidine ring, can significantly impact their anti-cancer activity.
Q4: What is known about the metabolism of Benzylhydrazine hydrochloride in biological systems?
A: Research using a P815 mouse neoplasm model investigated the metabolic fate of the antineoplastic methylhydrazine derivative, 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine hydrochloride (MBH). [] This study revealed that the N-methyl group of MBH undergoes oxidation and contributes to the C-1 pool, which is subsequently utilized for the de novo synthesis of adenine and guanine. [] Additionally, the N-methyl group is partially oxidized to CO2 and participates in the methylation of RNA, particularly in the formation of methylated purines like 7-methylguanine. [] While this study focused on MBH, the findings provide valuable insights into the potential metabolic pathways of Benzylhydrazine hydrochloride and its derivatives in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


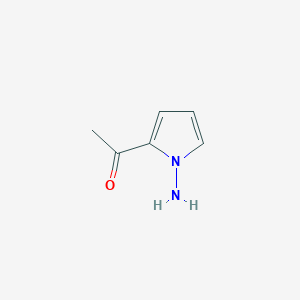


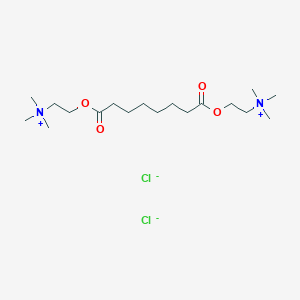
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)
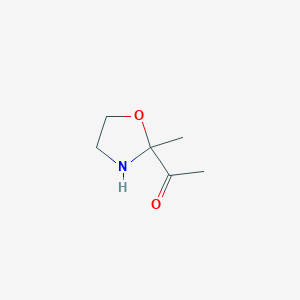
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)



